molecular formula C16H18O3S B12866085 2-Methoxyphenylmethylsulfoxide

2-Methoxyphenylmethylsulfoxide

Katalognummer: B12866085
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: GZTOWBHKEXJZAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxyphenylmethylsulfoxide is an organosulfur compound characterized by the presence of a sulfoxide functional group attached to a 2-methoxyphenyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyphenylmethylsulfoxide typically involves the oxidation of 2-methoxyphenylmethyl sulfide. A common method employs oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and consistency in product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methoxyphenylmethylsulfoxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone using strong oxidizing agents like potassium permanganate.

    Reduction: The sulfoxide can be reduced back to the sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like halides, thiols, and amines.

Major Products:

    Oxidation: 2-Methoxyphenylmethyl sulfone.

    Reduction: 2-Methoxyphenylmethyl sulfide.

    Substitution: Various substituted phenylmethyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Methoxyphenylmethylsulfoxide has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in developing new synthetic methodologies.

    Biology: The compound’s sulfoxide group can interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Potential applications in drug development due to its ability to modulate biological pathways. It can be used as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-Methoxyphenylmethylsulfoxide involves its interaction with various molecular targets. The sulfoxide group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. This interaction can modulate signaling pathways and biochemical processes, leading to potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

    Methyl phenyl sulfoxide: Similar structure but lacks the methoxy group, resulting in different reactivity and applications.

  • **2-Methoxyphen

Eigenschaften

Molekularformel

C16H18O3S

Molekulargewicht

290.4 g/mol

IUPAC-Name

1-methoxy-2-[(2-methoxyphenyl)methylsulfinylmethyl]benzene

InChI

InChI=1S/C16H18O3S/c1-18-15-9-5-3-7-13(15)11-20(17)12-14-8-4-6-10-16(14)19-2/h3-10H,11-12H2,1-2H3

InChI-Schlüssel

GZTOWBHKEXJZAV-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1CS(=O)CC2=CC=CC=C2OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.